molecular formula C81H82N10O15 B1678483 帕瑞肽 CAS No. 396091-79-5

帕瑞肽

货号 B1678483
CAS 编号: 396091-79-5
分子量: 1435.6 g/mol
InChI 键: HSXBEUMRBMAVDP-QKXVGOHISA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
通常有库存
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Pasireotide pamoate, also known as SOM230, is an orphan drug approved for the treatment of Cushing’s disease in patients who fail or are ineligible for surgical therapy . It is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity . It is marketed as a diaspartate salt called Signifor .


Synthesis Analysis

Pasireotide is a novel multireceptor-targeted somatostatin receptor ligand (SRL) characterized by a higher affinity to somatostatin receptor type 5 than type 2, unlike first-generation SRLs . The manufacturing process plays a huge role in the final release profile .


Molecular Structure Analysis

Pasireotide is a synthetic long-acting cyclic hexapeptide with somatostatin-like activity . The chemical formula of Pasireotide pamoate is C81H82N10O15 .


Chemical Reactions Analysis

Pasireotide is a cyclohexapeptide somatostatin analog, which is a peptide inhibitor of multiple endocrine, neuroendocrine, and exocrine mechanisms . It is used in the treatment of Cushing’s disease .


Physical And Chemical Properties Analysis

Pasireotide is widely distributed and has a volume of distribution of >100L . The plasma protein binding is 88% . Pasireotide is primarily eliminated as unchanged drug hepatically (via biliary excretion) with some minor renal clearance .

科学研究应用

葡萄糖代谢中的机制和作用

  • 帕瑞肽对胰岛素分泌和促胰岛素激素反应的影响与高血糖有关。它不会显著改变肝脏或外周胰岛素敏感性 (Henry et al., 2013)

治疗肢端肥大症的疗效

  • 帕瑞肽对肢端肥大症患者表现出疗效,由于其与多种生长抑素受体亚型的结合亲和力,可能比奥曲肽和兰瑞肽等生长抑素类似物更有效 (Petersenn et al., 2010)

神经内分泌肿瘤的治疗

  • 对于对奥曲肽 LAR 难治或耐受的晚期神经内分泌肿瘤,帕瑞肽可有效控制腹泻和潮红等症状 (Kvols et al., 2012)

合成和化学性质

  • 帕瑞肽的实用全合成,突出了其化学性质和生产过程中涉及的工艺 (Ma et al., 2019)

药理学特性

  • 帕瑞肽与多种生长抑素受体亚型结合,使其成为肢端肥大症中一种可行的治疗选择。与第一代药物相比,它表现出更高发生率的高血糖相关不良事件 (McKeage, 2015)

库欣病中高血糖的管理

  • 对接受帕瑞肽治疗库欣病的患者进行高血糖管理,包括监测葡萄糖代谢的变化,并在需要时开始药物治疗 (Colao et al., 2013)

首次人体安全性评估

  • 帕瑞肽显示出良好的安全性、耐受性和药代动力学特征,在抑制生长激素释放方面具有良好的活性 (Golor et al., 2012)

在库欣病中的作用

  • 帕瑞肽为库欣病患者提供了生化控制、肿瘤体积缩小和生活质量改善,在神经内分泌肿瘤和胰腺切除术后的术后并发症中具有潜在的适用性。然而,其在体内的不同反应性表明需要进一步研究以确定临床反应的预测因素 (Sawicka-Gutaj et al., 2018)

对肿瘤质量的长期影响

  • 帕瑞肽对库欣病的长期治疗会导致肿瘤明显缩小,在某些情况下,肿瘤完全消失 (Simeoli et al., 2015)

持续输注评估

  • 帕瑞肽持续输注在健康志愿者中耐受性良好,表明其作为长效释放制剂开发的潜力 (Petersenn et al., 2012)

受体磷酸化模式

  • 帕瑞肽和奥曲肽诱导 sst2A 生长抑素受体的不同磷酸化模式,影响其功能特征 (Pöll et al., 2010)

垂体细胞中的细胞特异性相互作用

  • 帕瑞肽在治疗生长激素型和促皮质激素型腺瘤方面表现出不同的受体靶向作用,其生物学效应由各种生长抑素受体亚型介导 (Gatto et al., 2018)

高血糖管理研究

  • 不同的抗高血糖药物可以有效控制帕瑞肽相关的高血糖,在一项健康志愿者研究中,维格列汀和利拉鲁肽是最有效的 (Breitschaft et al., 2014)

在库欣病中的应用

  • 帕瑞肽对库欣病的治疗很有前景,特别是在重度或轻度高皮质醇血症患者中,需要进一步的研究来确认其疗效 (Arnaldi & Boscaro, 2010)

MEN1 相关神经内分泌肿瘤的治疗

  • 帕瑞肽对 MEN1 小鼠模型的治疗改善了生存率并减少了肿瘤进展,表明其作为抗增殖和促凋亡疗法的潜力 (Walls et al., 2016)

对已有糖尿病的库欣病患者的长期疗效

  • 一项案例研究表明,帕瑞肽治疗对患有库欣病和已有糖尿病的患者在长期(长达 5 年)内是有效的。这表明对治疗的早期反应和血糖控制可能并不总是能预测长期疗效和耐受性 (Trementino et al., 2015)

对肢端肥大症治疗中胰岛素分泌的影响

  • 帕瑞肽对肢端肥大症患者的治疗导致胰岛素分泌受损,而胰岛素抵抗没有明显变化,这解释了其使用相关的高血糖。这一发现对于选择帕瑞肽诱导的高血糖的抗糖尿病治疗非常重要 (Wolf et al., 2022)

安全和危害

Pasireotide may cause serious side effects such as high blood sugar (hyperglycemia), diabetes, and ketoacidosis . It may also cause gallbladder problems . Common side effects of pasireotide may include high blood pressure, abnormal blood test results, feeling weak or tired, loss of appetite, nausea, stomach pain or bloating, diarrhea, headache, swelling, rapid weight gain, back pain, cold symptoms such as stuffy nose and sneezing, hair loss, or pain, redness, itching, bruising or bleeding where the medicine was injected .

未来方向

Pasireotide is used for the treatment of Cushing’s disease in adults who are not candidates for pituitary surgery or in whom surgery was not curative . It is also used for the treatment of acromegaly in patients who have had an inadequate response to or are not candidates for surgical resection . The goal of therapy is to normalize concentrations of growth hormone (GH) and insulin-like growth factor-1 (IGF-1) .

属性

IUPAC Name

[(3S,6S,9S,12R,15S,18S,20R)-9-(4-aminobutyl)-3-benzyl-12-(1H-indol-3-ylmethyl)-2,5,8,11,14,17-hexaoxo-15-phenyl-6-[(4-phenylmethoxyphenyl)methyl]-1,4,7,10,13,16-hexazabicyclo[16.3.0]henicosan-20-yl] N-(2-aminoethyl)carbamate;4-[(3-carboxy-2-hydroxynaphthalen-1-yl)methyl]-3-hydroxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H66N10O9.C23H16O6/c59-27-13-12-22-46-52(69)64-47(30-38-23-25-42(26-24-38)76-36-39-16-6-2-7-17-39)53(70)66-49(31-37-14-4-1-5-15-37)57(74)68-35-43(77-58(75)61-29-28-60)33-50(68)55(72)67-51(40-18-8-3-9-19-40)56(73)65-48(54(71)63-46)32-41-34-62-45-21-11-10-20-44(41)45;24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29/h1-11,14-21,23-26,34,43,46-51,62H,12-13,22,27-33,35-36,59-60H2,(H,61,75)(H,63,71)(H,64,69)(H,65,73)(H,66,70)(H,67,72);1-10,24-25H,11H2,(H,26,27)(H,28,29)/t43-,46+,47+,48-,49+,50+,51+;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSXBEUMRBMAVDP-QKXVGOHISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C1C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@H](CN2[C@@H]1C(=O)N[C@H](C(=O)N[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C2=O)CC3=CC=CC=C3)CC4=CC=C(C=C4)OCC5=CC=CC=C5)CCCCN)CC6=CNC7=CC=CC=C76)C8=CC=CC=C8)OC(=O)NCCN.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C81H82N10O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1435.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pasireotide pamoate

CAS RN

396091-79-5
Record name Pasireotide pamoate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0396091795
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name PASIREOTIDE PAMOATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/04F55A7UZ3
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Pasireotide pamoate
Reactant of Route 2
Pasireotide pamoate
Reactant of Route 3
Pasireotide pamoate
Reactant of Route 4
Pasireotide pamoate
Reactant of Route 5
Pasireotide pamoate
Reactant of Route 6
Pasireotide pamoate

Citations

For This Compound
61
Citations
K Park, A Otte, F Sharifi, J Garner, S Skidmore… - Journal of Controlled …, 2021 - Elsevier
… formulations deliver small molecules (minocycline, naltrexone, risperidone, and triamcinolone acetonide) and peptides (exenatide, leuprolide acetate, octreotide, pasireotide pamoate, …
Number of citations: 52 www.sciencedirect.com
J Ghitman, EI Biru, R Stan, H Iovu - Materials & Design, 2020 - Elsevier
The concept of PLGA-lipid hybrid nanoparticles arose as a motivation for developing drug delivery systems with versatile physical and chemical properties, unequivocal therapeutic …
Number of citations: 189 www.sciencedirect.com
P Gajjar, J Dickinson, H Dickinson, L Ruston… - European Journal of …, 2022 - Elsevier
Long acting injectables (LAI) products are a popular intervention for treating a number of chronic conditions, with their long drug release reducing the administration frequency and thus …
Number of citations: 5 www.sciencedirect.com
S Fattah, DJ Brayden - Therapeutic delivery, 2017 - Future Science
… Signifor LAR is composed of microspheres of PLG containing pasireotide pamoate and exhibited an extended-release profile characterized by an initial burst release within 24 h with …
Number of citations: 13 www.future-science.com
R Bhujel, R Maharjan, NA Kim, SH Jeong - Journal of Drug Delivery …, 2021 - Elsevier
Polymeric microparticles are preferred over the non-polymeric one based on the market trends and diverse conventional methods have been used to fabricate the polymeric …
Number of citations: 13 www.sciencedirect.com
Z Shprakh - Inter J Appl Pharm, 2020 - academia.edu
… The active substance of Signifor® LAR is pasireotide pamoate (or embonate). Unlike … In the prolonged-release dosage form, pasireotide pamoate (10, 20 mg, 30, 40 mg or 60 mg) is …
Number of citations: 4 www.academia.edu
V Tawde, S Chaurasia, S Gupta, R Rastogi… - Yakhak Hoeji, 2022 - yakhak.org
Smart bioresorbable polymers play a crucial role in pharmaceutical drug delivery and medical device applications. Among several bioresorbable polymers, poly lactic-co-glycolic acid …
Number of citations: 2 www.yakhak.org
K Schoenhammer, J Boisclair, H Schuetz… - Journal of …, 2010 - Elsevier
… The model peptide pasireotide pamoate was provided by Novartis Pharma AG (Basel, … Since pasireotide pamoate is a poorly water-soluble salt, only 61.6 ± 0.2% drug was released …
Number of citations: 27 www.sciencedirect.com
LB Macedo, CF Codevilla, D Mathes, BC Maia… - Poly (Lactic-Co-glycolic …, 2023 - Elsevier
Poly(lactic-co-glycolic acid) (PLGA) is an FDA/EMA-approved polymer that has been extensively investigated due to its attractive physicochemical properties, in addition to its synthetic …
Number of citations: 0 www.sciencedirect.com
GY Kırımlıoğlu - Poly (Lactic-Co-glycolic Acid)(PLGA) Nanoparticles for …, 2023 - Elsevier
Poly (lactic-co-glycolic acid) (PLGA) is a biodegradable polymer with a lot of potential in pharmaceutical nanotechnology and novel drug carrier systems due to its superior properties. …
Number of citations: 0 www.sciencedirect.com

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。